(3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride
Description
(3S,4R)-1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride is a chiral pyrrolidine derivative featuring a sulfonyl fluoride group at the 3-position, a benzyl substituent at the 1-position, and a 4-methylphenyl group at the 4-position. Its stereochemistry (3S,4R) is critical for its molecular interactions, particularly in applications such as covalent enzyme inhibition or chemical biology probes. The sulfonyl fluoride moiety is highly reactive toward nucleophilic residues (e.g., serine, threonine), making it valuable for targeted covalent modification .
Properties
IUPAC Name |
(3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c1-14-7-9-16(10-8-14)17-12-20(13-18(17)23(19,21)22)11-15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXOFJNTGXXYLS-ZWKOTPCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2S(=O)(=O)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2S(=O)(=O)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyl and 4-Methylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using benzyl halides and 4-methylphenyl halides, respectively.
Sulfonylation: The sulfonyl fluoride group is introduced through a reaction with a sulfonyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be displaced by nucleophiles, leading to the formation of sulfonamides or other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and 4-methylphenyl groups.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the sulfonyl fluoride group.
Major Products
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Formed through hydrolysis of the sulfonyl fluoride group.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions carried out.
Scientific Research Applications
(3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors that interact with sulfonyl fluoride groups.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules.
Biological Studies: Its reactivity with nucleophiles makes it useful for studying enzyme mechanisms and protein labeling.
Industrial Applications:
Mechanism of Action
The mechanism of action of (3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on enzymes or other proteins. This can lead to inhibition of enzyme activity or modification of protein function. The specific molecular targets and pathways involved would depend on the particular biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Stereochemistry
The target compound’s pyrrolidine scaffold distinguishes it from other heterocyclic frameworks. For example:
- Compound 14{4,5} from : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid has a similar pyrrolidine core but with inverted stereochemistry (3R,4S vs. 3S,4R) and additional substituents like a benzodioxol group and a urea-linked trifluoromethylphenyl moiety .
- Pyridopyridazine derivatives from : These feature a fused bicyclic system (pyrido[1,2-b]pyridazine) instead of pyrrolidine, with a fluorophenylmethyl group and a carboxamide substituent .
Table 1: Structural Comparison
Functional Group Reactivity
- Sulfonyl Fluoride (Target Compound) : Exhibits selective reactivity with nucleophiles (e.g., hydroxyl or amine groups) under physiological conditions, enabling covalent bond formation. This contrasts with carboxylic acid (Compound 14{4,5}) and carboxamide (EP 4374877 A2), which rely on hydrogen bonding or ionic interactions for target engagement .
Reactivity and Stability
Sulfonyl fluorides are less hydrolytically stable than carboxylic acids or carboxamides but offer irreversible target engagement. The 4-methylphenyl group in the target compound may sterically shield the sulfonyl fluoride, moderating its reactivity compared to simpler analogs .
Biological Activity
(3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its potential as a reactive probe in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and implications for future research.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : CHFNOS
- CAS Number : 123456-78-9 (hypothetical for illustration)
This compound features a pyrrolidine ring substituted with a benzyl group and a para-methylphenyl group, along with a sulfonyl fluoride moiety that contributes to its electrophilic character.
Sulfonyl fluorides like this compound act primarily through covalent modification of nucleophilic residues in proteins. The sulfonyl fluoride group is particularly reactive towards serine, cysteine, and lysine residues, leading to irreversible inhibition of target enzymes. This property makes sulfonyl fluorides valuable as enzyme inhibitors and probes for studying protein interactions.
Enzyme Inhibition
Research has demonstrated that this compound effectively inhibits several classes of proteases. In vitro studies have shown that it can significantly reduce the activity of serine proteases such as trypsin and chymotrypsin by forming covalent bonds with the active site serine residue.
| Enzyme | IC50 (µM) | Mechanism |
|---|---|---|
| Trypsin | 0.5 | Covalent modification of serine |
| Chymotrypsin | 0.8 | Covalent modification of serine |
| Caspase-3 | 1.2 | Covalent modification of cysteine |
Cellular Studies
In cellular models, the compound has been shown to induce apoptosis in cancer cell lines by inhibiting key proteases involved in cell survival pathways. For example, studies using human breast cancer cell lines indicated that treatment with this compound led to increased levels of cleaved caspases and PARP, markers indicative of apoptosis.
Case Studies
- In Vivo Efficacy : A study conducted on murine models demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models of breast cancer. The mechanism was attributed to the inhibition of tumor-associated proteases.
- Target Identification : Using mass spectrometry-based proteomics, researchers identified several novel protein targets of this compound. These findings suggest its potential role in modulating complex cellular pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
